Methylcyclohexane

Catalog No.
S564638
CAS No.
108-87-2
M.F
C7H14
C6H11CH3
C7H14
M. Wt
98.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylcyclohexane

CAS Number

108-87-2

Product Name

Methylcyclohexane

IUPAC Name

methylcyclohexane

Molecular Formula

C7H14
C6H11CH3
C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

UAEPNZWRGJTJPN-UHFFFAOYSA-N

SMILES

CC1CCCCC1

Solubility

Insoluble (NIOSH, 2016)
1.52e-04 M
SOL IN ALCOHOL, ETHER, ACETONE, BENZENE
MISCIBLE WITH PETROLEUM ETHER, CARBON TETRACHLORIDE
14.0 mg/l at 20 °C /water/
water solubility = 14.0 mg/l @ 25 °C
Solubility in water: none
Insoluble

Synonyms

methylcyclohexane

Canonical SMILES

CC1CCCCC1

Methylcyclohexane is an organic compound characterized by the molecular formula C7H14\text{C}_7\text{H}_{14} or CH3C6H11\text{CH}_3\text{C}_6\text{H}_{11}. It is classified as a saturated hydrocarbon, specifically a cycloalkane, where a methyl group is attached to a cyclohexane ring. This compound appears as a colorless liquid with a faint odor, and it is primarily utilized as a solvent in various industrial applications. Methylcyclohexane is notable for its role in the conversion processes within naphtha reformers, where it can be transformed into toluene, enhancing the octane rating of gasoline .

Methylcyclohexane is a flammable liquid with a low flash point. It can irritate the skin, eyes, and respiratory system upon exposure []. Inhalation of high vapor concentrations can cause dizziness, nausea, and unconsciousness []. Prolonged or repeated exposure can affect the liver and kidneys [].

Solvent and Extractant

  • Organic synthesis: Methylcyclohexane is a valuable solvent for organic reactions due to its non-polarity, low water solubility, and relatively high boiling point (100.9 °C). It can dissolve various organic compounds, including fats, oils, resins, and waxes, making it useful in extracting and purifying these substances for further analysis or synthesis [].
  • Chromatography: Methylcyclohexane serves as a mobile phase in various chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its volatility and ability to dissolve a broad range of analytes make it suitable for separating and analyzing various mixtures in research settings.

Reference Compound

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Due to its well-defined structure and lack of functional groups, methylcyclohexane is often employed as an internal standard in proton NMR spectroscopy. Its distinct peaks serve as a reference point for accurately determining the chemical shifts of other protons in the sample being analyzed.
  • Calibration standard: Methylcyclohexane's known properties, such as boiling point and refractive index, allow it to be used as a calibration standard for various analytical instruments used in research, ensuring their accuracy and precision.

Research into Potential Applications

  • Biofuel production: Recent research explores the potential of methylcyclohexane as a biofuel or a hydrogen carrier in fuel cell vehicles. Studies investigate its production from renewable resources like biomass and its ability to store and transport hydrogen efficiently.

  • Hydrogenation: It can be produced through the hydrogenation of toluene:
    C7H8+3H2C7H14\text{C}_7\text{H}_8+3\text{H}_2\rightarrow \text{C}_7\text{H}_{14}
  • Dehydrogenation: Methylcyclohexane can be dehydrogenated back to toluene, which is a common reaction in refining processes .
  • Oxidation: The oxidation of methylcyclohexane has been studied extensively, revealing complex reaction mechanisms that include low-temperature and high-temperature pathways. These studies are crucial for understanding combustion processes and optimizing fuel formulations .

Methylcyclohexane can be synthesized through various methods:

  • Hydrogenation of Toluene: This is the most common method, involving the addition of hydrogen to toluene in the presence of catalysts such as platinum or palladium.
  • Cyclization of Alkenes: Methylcyclohexane can also be synthesized by cyclizing alkenes through catalytic processes.
  • Fractional Distillation: It can be isolated from petroleum fractions through distillation techniques .

Methylcyclohexane has several industrial applications:

  • Solvent: It serves as an organic solvent in paint thinners, correction fluids, and adhesives.
  • Fuel Additive: It is used in jet fuel surrogate blends and as a component to improve octane ratings in gasoline formulations.
  • Chemical Intermediate: Methylcyclohexane is utilized in the production of other chemicals, including aromatic hydrocarbons like toluene .

Research on methylcyclohexane has focused on its combustion properties and reaction kinetics. Studies have developed detailed kinetic models that describe its oxidation behavior under various conditions, which are essential for optimizing its use in combustion engines and understanding its environmental impact . The interaction with other compounds during combustion leads to the formation of pollutants such as soot and unburned hydrocarbons.

Methylcyclohexane shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundMolecular FormulaKey Characteristics
CyclohexaneC6H12Saturated hydrocarbon; used as a solvent and chemical feedstock.
TolueneC7H8Aromatic hydrocarbon; used as an industrial solvent and precursor for chemicals.
1-MethylcyclopentaneC6H12Similar structure but with a pentane ring; used as a solvent.
4-MethylcyclohexanolC7H14OAlcohol variant; used in chemical synthesis and as a solvent.

Uniqueness of Methylcyclohexane

Methylcyclohexane is unique due to its specific structure that allows for distinct physical properties such as lower density compared to water and its ability to exist in multiple conformations (chair forms) that influence its reactivity and stability . Its role as both a solvent and an intermediate in chemical synthesis further distinguishes it from similar compounds.

Physical Description

Methylcyclohexane appears as a clear colorless liquid with a petroleum-like odor. Flash point 25°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a faint, benzene-like odor.

Color/Form

COLORLESS LIQUID
Colorless liquid.

XLogP3

3.6

Boiling Point

213.8 °F at 760 mm Hg (USCG, 1999)
100.9 °C
100.9 °C @ 760 MM HG
101 °C
214°F

Flash Point

25 °F (USCG, 1999)
25 °F (-4 °C)(Closed cup)
-6 °C o.c.
25°F

Vapor Density

3.39 (air= 1)
Relative vapor density (air = 1): 3.4

Density

0.77 (USCG, 1999)
0.7694 @ 20 °C/4 °C
Relative density (water = 1): 0.8
0.77

LogP

3.61 (LogP)
log Kow = 3.61

Odor

Faint, benzene-like odor.

Melting Point

-194.8 °F (USCG, 1999)
-126.6 °C
-126.7 °C
-196°F

UNII

H5WXT3SV31

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

83.29 mm Hg (USCG, 1999)
46.00 mmHg
46 MM HG @ 25 °C
Vapor pressure, kPa at 25 °C: 5.73
83.29 mmHg
37 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

108-87-2
10120-28-2

Wikipedia

Methylcyclohexane

Biological Half Life

4.00 Days
3.72 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

CATALYTIC HYDROGENATION OF TOLUENE
PREPARED BY REACTION BETWEEN BENZENE & METHANE AT HIGH TEMPERATURES.
/Methylcyclohexane/ ... occurs in certain crude petroleum oils ... separated by distillation. ... Also prepared ... by acidic hydrocracking of polycyclic aromatics.

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Cyclohexane, methyl-: ACTIVE

Analytic Laboratory Methods

NIOSH Method S94. Analyte: Methylcyclohexane. Matrix: Air. Procedure: Gas chromatography. Method Evaluation: Method was validated over the range of 940 to 3941 mg/cu m using a 4 liter sample. Method detection limit: Not determined. Precision (CVT): 0.052. Applicability: Under the conditions of sample size (4 liters) the useful range is 200 to 6000 mg/cu m. Interferences: No specific interferences
NIOSH Method: 1500. Analyte: Methylcyclohexane. Matrix: Air. Procedure: GC, flame ionization detector. For methylcyclohexane this method has an estimated detection limit of 0.001 to 0.01 mg/sample with capillary column. The precision/RSD is 0.012 and the recovery is not determined. Applicability: This method is intended for determining the OSHA-regulated hydrocarbons included within the boiling point range of n-pentane through n-octane. Interferences: At high humidity, breakthrough volumes may be reduced by as much as 50%. Alcohols, ketones, ethers, and halogenated hydrocarbons, are likely interferences. If interference is suspected, use a more polar column or change column temperature.

Storage Conditions

Storage rooms should be bunded to prevent the spread of escaping liquid & electrical installations should be of flameproof type.

Dates

Modify: 2023-08-15

Synthesis of 1-(

Lyndon A M Cornelius, Jianqing Li, Daniel Smith, Subramaniam Krishnananthan, Shiuhang Yip, Dauh-Rurng Wu, Joseph Pawluczyk, Darpandeep Aulakh, Amy A Sarjeant, James Kempson, Joseph A Tino, Arvind Mathur, T G Murali Dhar, Robert J Cherney
PMID: 32687358   DOI: 10.1021/acs.joc.0c01169

Abstract

We describe an efficient synthetic route to differentially protected diester, 1-(
-butyl) 4-methyl (1
,2
,4
)-2-methylcyclohexane-1,4-dicarboxylate (+)-
, via palladium-catalyzed methoxycarbonylation of an enol triflate derived from a Hagemann's ester derivative followed by a stereoselective Crabtree hydrogenation. Diester
is a novel chiral synthon useful in drug discovery and was instrumental in the generation of useful SAR during a RORγt inverse agonist program. In addition, we describe a second-generation synthesis of the clinical candidate BMS-986251, using diester
as a critical component.


Fungal biotransformation of short-chain n-alkylcycloalkanes

Rabea Schlüter, Anja Dallinger, Jan Kabisch, Ilka Duldhardt, Frieder Schauer
PMID: 30941461   DOI: 10.1007/s00253-019-09749-4

Abstract

The cycloalkanes, comprising up to 45% of the hydrocarbon fraction, occur in crude oil or refined oil products (e.g., gasoline) mainly as alkylated cyclohexane derivatives and have been increasingly found in environmental samples of soil and water. Furthermore, short-chain alkylated cycloalkanes are components of the so-called volatile organic compounds (VOCs). This study highlights the biotransformation of methyl- and ethylcyclohexane by the alkane-assimilating yeast Candida maltosa and the phenol- and benzoate-utilizing yeast Trichosporon mucoides under laboratory conditions. In the course of this biotransformation, we detected 25 different metabolites, which were analyzed by HPLC and GC-MS. The biotransformation process of methylcyclohexane in both yeasts involve (A) ring hydroxylation at different positions (C2, C3, and C4) and subsequent oxidation to ketones as well as (B) oxidation of the alkyl side chain to hydroxylated and acid products. The yeast T. mucoides additionally performs ring hydroxylation at the C1-position and (C) oxidative decarboxylation and (D) aromatization of cyclohexanecarboxylic acid. Both yeasts also oxidized the saturated ring system and the side chain of ethylcyclohexane. However, the cyclohexylacetic acid, which was formed, seemed not to be substrate for aromatization. This is the first report of several new transformation reactions of alkylated cycloalkanes for eukaryotic microorganisms.


Novel, Non-aqueous Bioconversion Systems Using Fungal Spores

Shinobu Oda, Yusuke Hayashi, Ryosuke Kido
PMID: 30111681   DOI: 10.5650/jos.ess18065

Abstract

Two novel types of non-aqueous bioconversion systems using fungal spores, either adsorbed on the surface of a filter pad or entrapped in calcium alginate beads, were constructed and applied for a model reaction: reduction of benzil to benzoin by Aspergillus sojae NBRC 32074. The spores adsorbed on a filter pad catalyzed the reduction in some toxic organic solvents, such as methylcyclohexane (log P: 3.61) and din-butyl ether (3.21). For the relationship between the reduction activity and the log P value of the organic solvent, a highly positive correlation (R
: 0.815) was observed. Surprisingly, the reduction proceeded in the more hydrophilic and toxic tert-butyl acetate (log P: 1.76). Glycerol was selected as the best hydride source. The higher the glycerol content, the more the benzoin was produced. While the production of benzil by spores was lower than that by mycelia in harmless di-n-hexyl ether (log P: 5.12), mycelia could not catalyze the reduction in the toxic tert-butyl acetate. In contrast, the spores entrapped in the calcium alginate beads could catalyze the reduction. Although the reduction by alginate-entrapped spores could be stably repeated 5 times in di-n-hexyl ether without a decline in the reduction activity, it was observed that the reduction activity of the spores gradually decreased after repeated reduction in tert-butyl acetate.


Effect of accelerated aging on the cross-link density of medical grade silicones

Aziza Mahomed, Negin Bagheri Pormehr
PMID: 27885992   DOI: 10.3233/BME-161598

Abstract

Four specimens of Nagor silicone of different hardness (soft, medium and hard) were swollen, until they reached equilibrium (i.e. constant mass) in five liquids at 25°C, before and after accelerated aging. For the specimens swollen before accelerated aging, the greatest swelling was obtained in methyl cyclohexane, while for the specimens swollen after accelerated aging, the greatest swelling was obtained in cyclohexane. The cross-link density, υ, was also calculated from the swelling measurements for all the specimens, before and after accelerated aging, using the Flory-Rehner equation. The softer silicones, which swelled the most, had lower υ values than harder silicones. The amount of swelling (measured in terms of ϕ) and υ varied significantly (p<0.05) in some cases, between the different silicone hardness and between different liquids. Furthermore, the cross-link density, υ, significantly (p<0.05) increased after accelerated aging in most liquids.Note: ϕ is defined as the volume fraction of polymer in its equilibrium swollen state. A probability value of statistical significance of 0.05 or 5% was selected, hence if a p value of less than 0.05 was obtained, the null hypothesis was rejected (i.e. significant if p<0.05).


Synthesis of Concentrated Methylcyclohexane as Hydrogen Carrier through Photoelectrochemical Conversion of Toluene and Water

Yosuke Kageshima, Tsutomu Minegishi, Takashi Hisatomi, Tsuyoshi Takata, Jun Kubota, Kazunari Domen
PMID: 27976520   DOI: 10.1002/cssc.201601758

Abstract

A photoelectrochemical (PEC) cell consisting of a Pt-loaded carbon black (Pt/C)-based membrane electrode assembly (MEA) and a particulate SrTiO
photoanode effected selective PEC conversion of toluene and water into methylcyclohexane (MCH) at concentrations up to >99 vol %. This cell exhibited 100 % faradaic efficiency (FE) and 18 % incident-photon-to-current conversion efficiency (IPCE) at 320 nm without an external bias voltage in the PEC hydrogenation of pure toluene. It was also found that strong alkaline conditions are beneficial with the present MEA to suppress the competitive side reaction of hydrogen evolution, resulting in a high FE of 94 % even during MCH production from 1 vol % toluene in MCH. This study successfully demonstrated that the present PEC system is capable of producing concentrated MCH as a promising hydrogen carrier and that MCH production from toluene and water represents a means of artificial photosynthesis.


Volatile organic compounds generated by cultures of bacteria and viruses associated with respiratory infections

Amir Abd El Qader, David Lieberman, Yonat Shemer Avni, Natali Svobodin, Tsilia Lazarovitch, Orli Sagi, Yehuda Zeiri
PMID: 26033043   DOI: 10.1002/bmc.3494

Abstract

Respiratory infections (RI) can be viral or bacterial in origin. In either case, the invasion of the pathogen results in production and release of various volatile organic compounds (VOCs). The present study examines the VOCs released from cultures of five viruses (influenza A, influenza B, adenovirus, respiratory syncitial virus and parainfluenza 1 virus), three bacteria (Moraxella catarrhalis, Haemophilus influenzae and Legionella pneumophila) and Mycoplasma pneumoniae isolated colonies. Our results demonstrate the involvement of inflammation-induced VOCs. Two significant VOCs were identified as associated with infectious bacterial activity, heptane and methylcyclohexane. These two VOCs have been linked in previous studies to oxidative stress effects. In order to distinguish between bacterial and viral positive cultures, we performed principal component analysis including peak identity (retention time) and VOC concentration (i.e. area under the peak) revealing 1-hexanol and 1-heptadecene to be good predictors.


Investigation of MCHM transport mechanisms and fate: implications for coal beneficiation

Y Thomas He, Aaron Noble, Paul Ziemkiewicz
PMID: 25698101   DOI: 10.1016/j.chemosphere.2015.01.054

Abstract

4-Methyl cyclohexane methanol (MCHM) is a flotation reagent often used in fine coal beneficiation and notably involved in the January 9, 2014 Elk River chemical spill in Charleston, WV. This study investigates the mechanisms controlling the transport and fate of MCHM in coal beneficiation plants and surrounding environments. Processes such as volatilization, sorption, and leaching were evaluated through laboratory batch and column experiments. The results indicate volatilization and sorption are important mechanisms which influence the removal of MCHM from water, with sorption being the most significant removal mechanism over short time scales (<1 h). Additionally, leaching experiments show both coal and tailings have high affinity for MCHM, and this reagent does not desorb readily. Overall, the results from these experiments indicate that MCHM is either volatilized or sorbed during coal beneficiation, and it is not likely to transport out of coal beneficiation plant. Thus, use of MCHM in coal beneficiation plant is not likely to pose threat to either surface or groundwater under normal operating conditions.


Self-folding of supramolecular polymers into bioinspired topology

Deepak D Prabhu, Keisuke Aratsu, Yuichi Kitamoto, Hayato Ouchi, Tomonori Ohba, Martin J Hollamby, Nobutaka Shimizu, Hideaki Takagi, Rie Haruki, Shin-Ichi Adachi, Shiki Yagai
PMID: 30202785   DOI: 10.1126/sciadv.aat8466

Abstract

Folding one-dimensional polymer chains into well-defined topologies represents an important organization process for proteins, but replicating this process for supramolecular polymers remains a challenging task. We report supramolecular polymers that can fold into protein-like topologies. Our approach is based on curvature-forming supramolecular rosettes, which affords kinetic control over the extent of helical folding in the resulting supramolecular fibers by changing the cooling rate for polymerization. When using a slow cooling rate, we obtained misfolded fibers containing a minor amount of helical domains that folded on a time scale of days into unique topologies reminiscent of the protein tertiary structures. Thermodynamic analysis of fibers with varying degrees of folding revealed that the folding is accompanied by a large enthalpic gain. The self-folding proceeds via ordering of misfolded domains in the main chain using helical domains as templates, as fully misfolded fibers prepared by a fast cooling rate do not self-fold.


Modeling of the Elk river spill 2014

Lucien Stolze, Federico Volpin
PMID: 25813634   DOI: 10.1007/s11356-015-4331-z

Abstract

A dispersion-advection model was used to simulate the Elk river chemical spill 2014. The numerical and analytical solutions were used to predict the concentrations of 4-methylcyclohexane methanol (MCHM) at the water treatment plants located along the Elk and Kanawha rivers. The results are of similar magnitude as measured concentrations although a time-lag was found between modeled and measured plume arrival likely due to accumulation of systematic errors. Considering MCHM guidelines for drinking water, the spill represented a serious health threat through the water up taken by the treatment plant located on the Elk river and it also constituted a risk of contamination for the drinking water produced by treatment plants located on the Kanawha river.


Lactones with methylcyclohexane systems obtained by chemical and microbiological methods and their antimicrobial activity

Małgorzata Grabarczyk, Katarzyna Wińska, Wanda Mączka, Anna K Żołnierczyk, Barbara Żarowska, Mirosław Anioł
PMID: 25690292   DOI: 10.3390/molecules20023335

Abstract

Eight new lactones (δ-chloro-, δ-bromo- and δ-iodo-γ-lactones), each with a methylcyclohexane ring, were obtained by chemical means from (4-methylcyclohex-2-en-1-yl) acetic acid or (6-methylcyclohex-2-en-1-yl) acetic acid. Whole cells of ten fungal strains (Fusarium species, Syncephalastrum racemosum and Botrytis cinerea) were tested on their ability to convert these lactones into other products. Some of the tested fungal strains transformed chloro-, bromo- and iodolactone with a methyl group at C-5 into 2-hydroxy-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one during hydrolytic dehalogenation. When the same lactones had the methyl group at C-3, no structural modifications of halolactones were observed. In most cases, the optical purity of the product was low or medium, with the highest rate for chlorolactone (45.4%) and iodolactone (45.2% and 47.6%). All of the obtained compounds were tested with reference to their smell. Seven halolactones and the hydroxylactone obtained via biotransformation of halolactones with 5-methylcyclohexane ring were examined for their antimicrobial activity. These compounds were capable of inhibiting growth of some bacteria, yeasts and fungi.


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